methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
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Overview
Description
Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a methyl group attached to a phenyl ring, which is further substituted with a 2-methylpropyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-(2-methylpropyl)benzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Benzylamine: Similar structure but lacks the 2-methylpropyl group.
Phenethylamine: Contains an ethyl group instead of the 2-methylpropyl group.
N-Methylbenzylamine: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness: Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other related amines and can lead to different applications and properties.
Properties
CAS No. |
2763756-81-4 |
---|---|
Molecular Formula |
C12H20ClN |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
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